2-(4-Phenoxyphenoxy)ethyl ethylcarbamate
Overview
Description
It is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist (JHA) first developed by Hoffman-La Roche in the 1980s . Fenoxycarb is classified as an insect growth regulator (IGR) and is used to control various insect pests by mimicking juvenile hormones, thereby disrupting their growth and development .
Preparation Methods
The synthesis of 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate involves several steps. One common synthetic route includes the reaction of 4-phenoxyphenol with 2-chloroethyl ethylcarbamate under basic conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-Phenoxyphenoxy)ethyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into different functional groups.
Substitution: The phenoxy groups can undergo substitution reactions with various reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Phenoxyphenoxy)ethyl ethylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate involves mimicking the natural juvenile hormones in insects. By binding to juvenile hormone receptors, it disrupts the normal development and maturation processes of insects, leading to their inability to progress to the adult stage . This disruption ultimately results in the control of insect populations .
Comparison with Similar Compounds
2-(4-Phenoxyphenoxy)ethyl ethylcarbamate is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Methoprene: Another juvenile hormone analog used as an insect growth regulator.
Pyriproxyfen: A juvenile hormone analog with a different chemical structure but similar mode of action.
These compounds share the common feature of disrupting insect development but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)ethyl N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-18-17(19)21-13-12-20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXTUDPAZJZQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20110059 | |
Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63402-41-5 | |
Record name | Carbamic acid, N-ethyl-, 2-(4-phenoxyphenoxy)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063402415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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